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Abstract
Enoxacin-d8 is the deuterium-labeled analogue of Enoxacin, a second-generation

fluoroquinolone antibiotic. This stable isotope-labeled compound serves as an indispensable

internal standard for the quantitative analysis of Enoxacin in complex biological matrices

through mass spectrometry-based assays. This technical guide provides a comprehensive

overview of the chemical properties of Enoxacin-d8, its synthesis, and its application in

bioanalytical method development. Furthermore, it delves into the mechanistic pathways of its

parent compound, Enoxacin, both as an antibacterial agent and as a modulator of microRNA

processing with potential anticancer activities.

Introduction
Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent that has been

utilized in the treatment of urinary tract infections and gonorrhea.[1] Its mechanism of action

involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV,

enzymes essential for DNA replication, transcription, repair, and recombination.[2][3]

Enoxacin-d8, a deuterated variant of Enoxacin, is chemically and biologically analogous to the

parent compound but possesses a higher mass. This key difference allows it to be

distinguished from the unlabeled Enoxacin in mass spectrometric analysis, making it an ideal

internal standard for pharmacokinetic and metabolic studies.[4]
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Chemical and Physical Properties
The chemical and physical properties of Enoxacin-d8 and its parent compound, Enoxacin, are

summarized in the table below. The deuteration in Enoxacin-d8 occurs on the piperazinyl ring.

[4]

Property Enoxacin-d8 Enoxacin

Chemical Name

1-ethyl-6-fluoro-1,4-dihydro-4-

oxo-7-(piperazin-1-yl-

2,2,3,3,5,5,6,6-d8)-1,8-

naphthyridine-3-carboxylic acid

1-ethyl-6-fluoro-4-oxo-7-

(piperazin-1-yl)-1,4-dihydro-

1,8-naphthyridine-3-carboxylic

acid[3]

CAS Number 1329642-60-5[5] 74011-58-8[3]

Molecular Formula C₁₅H₉D₈FN₄O₃[5] C₁₅H₁₇FN₄O₃[3]

Molecular Weight 328.37 g/mol [5] 320.32 g/mol [6]

Appearance Off-white to yellow powder Yellow to off-white powder[7]

Melting Point Not available 220-224 °C[7]

Solubility
Soluble in DMSO and warmed

water[4]
Insoluble in water[7]

pKa (Strongest Acidic) Not available 5.31[2]

pKa (Strongest Basic) Not available 8.68[2]

LogP Not available -0.2[2]

Synthesis and Manufacturing
The synthesis of Enoxacin-d8 involves the incorporation of deuterium atoms into the Enoxacin

molecule. While specific, detailed protocols for the commercial synthesis of Enoxacin-d8 are

proprietary, the general approach involves the use of a deuterated precursor. The most

common strategy is to utilize a deuterated piperazine ring, which is then coupled to the

fluoroquinolone core structure.

A plausible synthetic workflow is outlined below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15143409?utm_src=pdf-body
https://www.benchchem.com/product/b15143409?utm_src=pdf-body
https://www.caymanchem.com/product/33544/enoxacin-d8-hydrochloride
https://en.wikipedia.org/wiki/Enoxacin
https://www.scbt.com/p/enoxacin-d8-1329642-60-5
https://en.wikipedia.org/wiki/Enoxacin
https://www.scbt.com/p/enoxacin-d8-1329642-60-5
https://en.wikipedia.org/wiki/Enoxacin
https://www.scbt.com/p/enoxacin-d8-1329642-60-5
https://pubchem.ncbi.nlm.nih.gov/compound/Enoxacin
https://lktlabs.com/product/enoxacin/
https://lktlabs.com/product/enoxacin/
https://www.caymanchem.com/product/33544/enoxacin-d8-hydrochloride
https://lktlabs.com/product/enoxacin/
https://go.drugbank.com/drugs/DB00467
https://go.drugbank.com/drugs/DB00467
https://go.drugbank.com/drugs/DB00467
https://www.benchchem.com/product/b15143409?utm_src=pdf-body
https://www.benchchem.com/product/b15143409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthetic Workflow for Enoxacin-d8

Deuterated Piperazine

Coupling Reaction

Fluoroquinolone Core

Enoxacin-d8 Purification Final Product
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A general workflow for the synthesis of Enoxacin-d8.

Mechanism of Action of Enoxacin
Enoxacin exhibits at least two distinct mechanisms of action: its well-established antibacterial

activity and a more recently discovered role in modulating microRNA (miRNA) processing,

which contributes to its potential anticancer effects.

Antibacterial Activity: Inhibition of DNA Gyrase and
Topoisomerase IV
As a fluoroquinolone antibiotic, Enoxacin targets bacterial DNA gyrase and topoisomerase IV.

[2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during

replication and transcription. By inhibiting these enzymes, Enoxacin introduces double-strand

breaks in the bacterial chromosome, leading to cell death.[8]
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Antibacterial Mechanism of Enoxacin
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Enoxacin's inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity: Enhancement of microRNA
Processing
Recent research has unveiled a novel mechanism of action for Enoxacin that contributes to its

potential as an anticancer agent. Enoxacin has been shown to enhance the processing of

miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[9] TRBP is a component of the

Dicer complex, which is essential for the maturation of miRNAs. By enhancing TRBP's function,

Enoxacin promotes the biogenesis of mature miRNAs, some of which act as tumor

suppressors.[8][9] This leads to the downregulation of oncogenic proteins and the induction of

apoptosis in cancer cells.
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Enoxacin's Role in miRNA Processing
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Enoxacin enhances miRNA processing by targeting TRBP.
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Experimental Protocols: Bioanalytical Application of
Enoxacin-d8
Enoxacin-d8 is primarily used as an internal standard for the quantification of Enoxacin in

biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is

a representative experimental protocol.

Sample Preparation: Protein Precipitation
To 100 µL of plasma sample, add 20 µL of Enoxacin-d8 internal standard working solution

(concentration will depend on the specific assay).

Add 300 µL of methanol to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 x g for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
A validated LC-MS/MS method for the simultaneous determination of multiple antibiotics in

human plasma can be adapted for Enoxacin.[10]

Liquid Chromatography:

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

Mobile Phase A: 0.1% formic acid in water.[10]

Mobile Phase B: Acetonitrile.[10]

Flow Rate: 0.3 mL/min.[10]
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Gradient: A typical gradient would start with a low percentage of mobile phase B,

increasing to a high percentage to elute the analyte, and then re-equilibrating the column.

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Enoxacin: The precursor ion would be the protonated molecule [M+H]⁺, and the product

ion would be a characteristic fragment.

Enoxacin-d8: The precursor ion would be the protonated deuterated molecule [M+D]⁺,

and the product ion would be a corresponding characteristic fragment.

Instrument Parameters: Capillary voltage, source temperature, desolvation temperature,

and collision energies should be optimized for maximum sensitivity.[10]
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Bioanalytical Workflow for Enoxacin Quantification
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A typical workflow for the quantification of Enoxacin using Enoxacin-d8.
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Conclusion
Enoxacin-d8 is a critical tool for researchers and drug development professionals studying the

pharmacokinetics and metabolism of Enoxacin. Its stable isotope labeling ensures accurate

and precise quantification in complex biological matrices. Understanding the chemical

properties of Enoxacin-d8 and the multifaceted mechanisms of its parent compound,

Enoxacin, is essential for its effective application in preclinical and clinical research. The

methodologies outlined in this guide provide a framework for the robust bioanalytical

assessment of Enoxacin, facilitating further investigations into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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